molecular formula C13H22Cl2N2O2 B1438142 N'-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-propane-1,3-diamine dihydrochloride CAS No. 1185297-68-0

N'-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-propane-1,3-diamine dihydrochloride

Cat. No. B1438142
CAS RN: 1185297-68-0
M. Wt: 309.2 g/mol
InChI Key: ODQBGUYMRNLFPP-UHFFFAOYSA-N
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Description

“N’-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-propane-1,3-diamine dihydrochloride” is a chemical compound with the molecular formula C13H20N2O2.2ClH . It is related to a series of compounds that have been synthesized and evaluated for their anticancer activities .


Synthesis Analysis

The synthesis of related compounds involves the design of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties. These compounds are synthesized via a Pd-catalyzed C-N cross-coupling .


Molecular Structure Analysis

The molecular structure of related compounds has been studied. For example, the crystal structure of N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline has been reported .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include a Pd-catalyzed C-N cross-coupling .

Scientific Research Applications

1. Synthesis of Novel Derivatives

N'-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-propane-1,3-diamine dihydrochloride has been used as a precursor or structural motif in the synthesis of various organic compounds. For instance, it has been involved in multi-component cyclo-condensation reactions to produce novel derivatives like pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives. These compounds were further evaluated for their antimicrobial and anti-inflammatory activities, showcasing the chemical's utility in creating bioactive molecules (Kendre, Landge, & Bhusare, 2015).

2. Recyclization and Formation of Bicyclic Derivatives

In another study, the compound's derivatives underwent recyclization reactions with nitrogen-containing binucleophiles, leading to the formation of various fused bicyclic structures. The process delineates the compound's capability to act as a versatile building block in synthetic organic chemistry, facilitating the synthesis of complex molecular architectures (Britsun et al., 2009).

3. Complex Formation and Crystal Structures

The compound and its derivatives have also been studied for their ability to form complexes with metals, as seen in the crystal structures of N,N'-dimethyl-N,N'-bis(pyridin-2ylmethyl)propane-1,3-diaminecopper(II) perchlorate. These studies are pivotal in understanding the coordination chemistry and structural aspects of these compounds, which can have implications in catalysis and material science (Yokoyama et al., 2012).

4. Applications in Corrosion Inhibition and Material Science

The compound has also found applications in material science, particularly in corrosion inhibition. A study investigated the corrosion inhibition performance and mechanism of derivatives of the compound for mild steel in acidic environments. These findings are crucial for developing new materials with enhanced resistance to corrosion, which has vast industrial applications (Louadi et al., 2017).

Future Directions

The future directions for research on this compound and related compounds involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N',N'-dimethylpropane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2.2ClH/c1-15(2)7-3-6-14-9-11-4-5-12-13(8-11)17-10-16-12;;/h4-5,8,14H,3,6-7,9-10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQBGUYMRNLFPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNCC1=CC2=C(C=C1)OCO2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-propane-1,3-diamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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